Rumbrin
Overview
Description
Rumbrin is an unusual pyrrolylpolyene compound produced by a small number of fungi from the order Onygenales. It was first isolated in 1993 from a strain of the fungus Auxarthron umbrinum . This compound possesses several interesting biological properties, including anticancer and cytoprotective activities .
Mechanism of Action
Target of Action
Rumbrin, a cytoprotective substance, primarily targets the process of lipid peroxidation . Lipid peroxidation is a mechanism that leads to cell damage and is often associated with various diseases. By inhibiting this process, this compound plays a crucial role in protecting cells from oxidative stress .
Mode of Action
This compound interacts with its targets by preventing cell death caused by calcium overload . It exhibits a potent inhibitory activity against lipid peroxidation, a process that can lead to cell damage . This interaction results in the protection of cells from oxidative stress and the harmful effects of excessive calcium .
Biochemical Pathways
This compound affects the biochemical pathways related to lipid peroxidation and calcium accumulation . By inhibiting lipid peroxidation, this compound prevents the oxidative degradation of lipids, a process that can lead to cell damage . Additionally, by preventing calcium overload, this compound helps maintain cellular homeostasis .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability and overall effectiveness of a drug
Result of Action
The primary result of this compound’s action is the prevention of cell death caused by calcium overload . It also exhibits a potent inhibitory activity against lipid peroxidation in rat brain homogenate . These actions contribute to its cytoprotective effects .
Biochemical Analysis
Biochemical Properties
The biosynthesis of Rumbrin in Auxarthron umbrinum involves the incorporation of stable isotopes from [15N]-proline, [13C]-methionine, and [13C]-acetate . These are the precursors of the pyrrole moiety, methyl groups, and backbone of this compound, respectively .
Molecular Mechanism
Its unique structure, which includes a-pyrone, tetraene, and pyrrole moieties, suggests that it may interact with biomolecules in a unique way .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Its production begins after approximately four days of growth in the fungus Auxarthron umbrinum .
Metabolic Pathways
This compound is involved in metabolic pathways that include [15N]-proline, [13C]-methionine, and [13C]-acetate
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of rumbrin in Auxarthron umbrinum involves the incorporation of stable isotopes from [15 N]-proline, [13 C]-methionine, and [13 C]-acetate, which are the precursors of the pyrrole moiety, methyl groups, and backbone of this compound, respectively . Label-dilution experiments with pyrrole-2-carboxylate confirmed it as a direct precursor in the biosynthesis of this compound .
Industrial Production Methods: this compound is produced by cultivating the fungus Auxarthron umbrinum under specific conditions. The production medium typically consists of glucose, soy bean meal, dry yeast, and calcium carbonate, with the pH adjusted to 6.0 before autoclaving . The fermentation process involves growing the fungus in this medium, followed by extraction and purification of this compound using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Types of Reactions: Rumbrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole moiety in this compound can participate in electrophilic substitution reactions, while the polyene chain can undergo oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyene chain .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of the polyene chain can lead to the formation of epoxides, while reduction can result in the formation of saturated polyenes .
Scientific Research Applications
Rumbrin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique structure and reactivity. In biology, it is used to investigate the biosynthesis of fungal metabolites. In medicine, this compound has shown potential as an anticancer and cytoprotective agent . Additionally, this compound has been identified as a potent inhibitor of human immunodeficiency virus (HIV) at the nanomolar level .
Comparison with Similar Compounds
- Auxarconjugatin A
- Auxarconjugatin B
- Gymnoconjugatin
Rumbrin stands out due to its unique structure and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFAFAPFQNIRB-KDZWSXRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150206-14-7 | |
Record name | Rumbrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Rumbrin and what are its potential applications?
A1: this compound is a natural product isolated from the fungus Auxarthron umbrinum. [] It was discovered through a screening program seeking cytoprotective substances produced by microorganisms. [] this compound exhibits potent inhibitory activity against lipid peroxidation and prevents cell death caused by calcium overload, suggesting potential applications in treating conditions related to oxidative stress and calcium dysregulation. []
Q2: What is known about the biosynthesis of this compound?
A2: Research indicates that the biosynthesis of this compound involves several key precursors. These include proline, which contributes to the pyrrole moiety; methionine, the source of methyl groups; and acetate, which forms the backbone of the molecule. [] Specifically, pyrrole-2-carboxylate has been confirmed as a direct precursor. [] Interestingly, Auxarthron umbrinum can incorporate modified precursors like 3- and 4-chloropyrrolecarboxylates into this compound, offering a route to generate novel derivatives. []
Q3: What is the chemical structure of this compound?
A3: this compound possesses a unique chemical structure consisting of an α-pyrone ring, a tetraene chain, and a pyrrole moiety. [] This novel structure was determined through extensive NMR spectral analysis. [] Further investigation revealed that this compound exists as different stereoisomers, with 12E-isothis compound being a recently identified example. []
Q4: How does this compound's structure influence its activity?
A4: Research suggests that the polyenyl 3-chloropyrrol moiety present in this compound and its analog, Auxarconjugatin-B, is crucial for their selective cytotoxicity towards T-cell acute lymphoblastic leukemia (T-ALL) cells. [] This observation highlights the structure-activity relationship and the importance of the polyenyl 3-chloropyrrol group for this compound's biological activity.
Q5: Has this compound demonstrated any promising activity against specific cancer cells?
A5: Yes, studies show that this compound exhibits selective cytotoxicity against T-cell acute lymphoblastic leukemia (T-ALL) cells. [] Importantly, this compound and its synthetic analog, Ra#37, were found to disrupt the mitochondrial membrane potential in T-ALL cells, suggesting a potential mechanism for their anti-cancer activity. [] Furthermore, 3-chloro- and 3-bromo-isorumbrins, derivatives of this compound, displayed enhanced activity against HeLa and A549 lung cancer cell lines compared to this compound itself. [] This finding underscores the potential of generating this compound analogs with improved therapeutic efficacy.
Q6: What are the known mechanisms of action of this compound?
A6: While this compound's exact mechanism of action remains an active area of research, studies suggest that it may exert its effects through multiple pathways. For instance, this compound demonstrates potent inhibitory activity against lipid peroxidation, highlighting its potential as an antioxidant. [] Additionally, it prevents cell death caused by calcium overload, indicating a possible role in regulating cellular calcium homeostasis. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved in this compound's biological activities.
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